Inositol 3-phosphate

Descripción general

Descripción

Inositol 3-phosphate is a crucial intermediate in the biosynthesis of inositol, a six-carbon cyclitol that is essential for the viability of eukaryotic cells. Inositol compounds play pivotal roles in various cellular processes, including osmoregulation, membrane biogenesis, cytoskeletal organization, membrane trafficking, signal transduction, gene expression, DNA repair, energy metabolism, and autophagy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Inositol 3-phosphate can be synthesized from D-glucose 6-phosphate through the action of the enzyme inositol-3-phosphate synthase. This enzyme catalyzes the conversion of D-glucose 6-phosphate to this compound . The reaction conditions typically involve an aqueous environment with optimal pH and temperature settings to facilitate enzyme activity.

Industrial Production Methods: Industrial production of this compound often involves enzymatic catalysis using starch or cellulose as substrates. The process includes the use of multiple enzymes such as α-glucan phosphorylase, phosphoglucomutase, inositol-3-phosphate synthase, and inositol monophosphatase. This multi-enzyme reaction system enhances the yield of this compound and is scalable for industrial applications .

Análisis De Reacciones Químicas

Types of Reactions: Inositol 3-phosphate undergoes various chemical reactions, including phosphorylation, dephosphorylation, and hydrolysis. These reactions are crucial for its role in cellular signaling and metabolism.

Common Reagents and Conditions: The phosphorylation of this compound typically involves kinases, while dephosphorylation is mediated by phosphatases. Hydrolysis reactions may require specific pH conditions and the presence of water or other solvents .

Major Products: The major products formed from these reactions include various inositol phosphates, such as inositol 1,4,5-trisphosphate, which plays a significant role in calcium signaling within cells .

Aplicaciones Científicas De Investigación

Cellular Signaling

Role in Signal Transduction

Inositol 3-phosphate acts primarily as a second messenger in signal transduction pathways. It is produced from phosphatidylinositol 4,5-bisphosphate (PIP2) through the action of phospholipase C, leading to the release of calcium ions from the endoplasmic reticulum. This calcium release activates various downstream signaling pathways crucial for cellular responses such as muscle contraction, neurotransmitter release, and cell proliferation .

Implications in Disease

Alterations in this compound signaling have been implicated in several diseases, including cancer and neurological disorders. For example, its dysregulation can affect cell growth and differentiation, contributing to tumorigenesis . Additionally, studies have shown that Ins(1,3)P3 levels are altered in conditions such as Alzheimer's disease, suggesting a role in neurodegenerative processes .

Energy Metabolism

Enhancement of Insulin Sensitivity

Recent research indicates that this compound may enhance insulin sensitivity and play a role in energy metabolism. It has been shown to promote the browning of white adipose tissue, which is beneficial for metabolic health by improving glucose uptake and reducing insulin resistance . This effect highlights its potential application in managing metabolic disorders like obesity and type 2 diabetes.

Cellular Energetics

Inositol phosphates, including Ins(1,3)P3, are involved in cellular energetics by regulating mitochondrial function and ATP production. Studies have demonstrated that these molecules can influence mitochondrial metabolism, thereby affecting overall energy homeostasis within cells .

Therapeutic Applications

Cancer Prevention and Treatment

Inositol phosphates have garnered attention for their potential chemopreventive properties. Research indicates that they may inhibit cell proliferation and induce apoptosis in cancer cells. For instance, Ins(1,3)P3 has been studied for its role in regulating pathways associated with cancer cell survival and growth .

Neurological Health

The modulation of this compound levels has therapeutic implications for neurological conditions. Supplementation with myo-inositol (a precursor) has shown promise in improving symptoms of bipolar disorder and other mood disorders by restoring normal signaling pathways disrupted by inositol depletion .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on Diabetes Management | Ins(1,3)P3 supplementation improved insulin sensitivity in obese mice models. | Suggests potential for developing dietary supplements targeting metabolic health. |

| Cancer Cell Line Analysis | Inhibition of Ins(1,3)P3 signaling led to decreased proliferation rates in breast cancer cells. | Highlights the need for further investigation into targeted therapies using Inositol phosphates. |

| Neurodegenerative Disease Research | Altered Ins(1,3)P3 levels correlated with cognitive decline in Alzheimer's patients. | Indicates potential for using Inositol modulation as a therapeutic strategy in neurodegeneration. |

Mecanismo De Acción

Inositol 3-phosphate exerts its effects by participating in the inositol phosphate signaling pathway. It is involved in the hydrolysis of phosphatidylinositol 4,5-bisphosphate to produce inositol 1,4,5-trisphosphate and diacylglycerol. Inositol 1,4,5-trisphosphate then binds to its receptor on the endoplasmic reticulum, leading to the release of calcium ions into the cytosol. This calcium signaling cascade regulates various cellular processes, including metabolism, cell growth, and apoptosis .

Comparación Con Compuestos Similares

- Myo-inositol

- D-chiro-inositol

- Inositol hexakisphosphate

- Inositol 1,4,5-trisphosphate

Comparison: Inositol 3-phosphate is unique due to its specific role as an intermediate in the biosynthesis of inositol and its derivatives. Unlike myo-inositol and D-chiro-inositol, which are primarily involved in cellular signaling and metabolic regulation, this compound serves as a precursor for the synthesis of various inositol phosphates and phosphoinositides . Inositol hexakisphosphate and inositol 1,4,5-trisphosphate are more directly involved in cellular signaling pathways, particularly in calcium signaling .

Actividad Biológica

Inositol 3-phosphate (Ins(1,3)P3) is a significant inositol phosphate involved in various biological processes, including cellular signaling, metabolism, and disease modulation. This article delves into its biological activities, highlighting recent research findings, case studies, and data tables to provide a comprehensive overview.

Overview of this compound

Inositol phosphates, including Ins(1,3)P3, are derived from the phosphorylation of inositol. They play crucial roles in cellular signaling pathways, particularly in the regulation of calcium signaling and the activation of protein kinases. Ins(1,3)P3 is produced from phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), leading to the release of intracellular calcium stores and subsequent activation of various downstream signaling cascades.

Biological Roles and Activities

1. Calcium Signaling and Cellular Responses

Ins(1,3)P3 is primarily known for its role in calcium signaling. Upon its production, it binds to Ins(1,3,4)P3 receptors on the endoplasmic reticulum (ER), facilitating calcium release into the cytosol. This process is critical for various cellular functions such as muscle contraction, neurotransmitter release, and cell proliferation .

2. Metabolic Regulation

Research indicates that Ins(1,3)P3 influences metabolic pathways. For instance, it has been shown to enhance insulin sensitivity by modulating glucose uptake mechanisms in adipocytes . Additionally, studies have demonstrated that Ins(1,3)P3 plays a role in hepatic glucose production regulation through interactions with key metabolic regulators such as CREB-regulated transcription coactivator 2 (CRTC2) .

3. Involvement in Disease Mechanisms

Alterations in inositol phosphate levels have been implicated in various diseases. For example, inositol depletion has been linked to mood disorders such as bipolar disorder and depression. Medications like lithium and valproate are known to reduce inositol levels by inhibiting enzymes involved in its metabolism . Furthermore, Ins(1,3)P3's role in inflammatory responses suggests its potential involvement in conditions like ulcerative colitis and cancer .

Case Studies

Case Study 1: Inositol Phosphates and Cancer Prevention

A study investigated the effects of myo-inositol and Ins(1,6)P6 on dextran sulfate sodium (DSS)-induced ulcerative colitis and carcinogenesis in mice. Results indicated that treatment with these compounds significantly reduced tumor incidence and inflammation markers. Histological analyses showed decreased macrophage infiltration and nitro-oxidative stress markers in treated mice compared to controls .

Case Study 2: this compound in Neuropsychiatric Disorders

Research examining the role of Ins(1,3)P3 in neuropsychiatric disorders found that alterations in its signaling pathways could contribute to conditions like autism spectrum disorders and Alzheimer's disease. The study highlighted how changes in intracellular calcium levels mediated by Ins(1,3)P3 could affect neuronal health and behavior .

Table 1: Summary of Biological Functions of this compound

| Biological Function | Description |

|---|---|

| Calcium Signaling | Facilitates calcium release from ER; essential for muscle contraction |

| Metabolic Regulation | Enhances insulin sensitivity; regulates hepatic glucose production |

| Role in Inflammation | Modulates inflammatory responses; potential involvement in cancer prevention |

| Neurotransmitter Release | Influences neurotransmitter systems; linked to mood regulation |

Table 2: Impact of this compound on Disease Models

| Disease Model | Treatment | Observed Effects |

|---|---|---|

| Ulcerative Colitis | Myo-inositol + Ins(1,6)P6 | Reduced tumor incidence; decreased inflammation markers |

| Bipolar Disorder | Lithium/Valproate | Decreased free inositol levels; altered mood stabilization |

| Alzheimer's Disease | Altered Ins(1,3)P3 signaling | Impaired cognitive function; neuronal health deterioration |

Propiedades

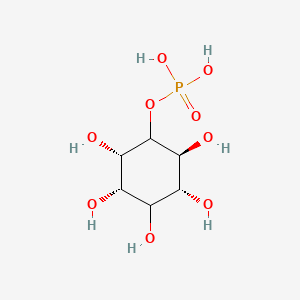

IUPAC Name |

[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h1-11H,(H2,12,13,14)/t1?,2-,3+,4-,5-,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INAPMGSXUVUWAF-GCVPSNMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@H](C([C@@H]([C@@H](C1O)O)O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315105 | |

| Record name | Inositol 1-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573-35-3, 2831-74-5, 15421-51-9 | |

| Record name | Inositol monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000573353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inositol 3-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002831745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inositol 1-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015421519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inositol 1-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INOSITOL MONOPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G9I890092 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.